Welcome to the BenchChem Online Store!
molecular formula C10H10O2 B1589296 2-(Benzofuran-3-yl)ethanol CAS No. 75611-06-2

2-(Benzofuran-3-yl)ethanol

Cat. No. B1589296
M. Wt: 162.18 g/mol
InChI Key: QBEGKDXITSPUTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08138187B2

Procedure details

LiAlH4 (1.025 g, 37.95 mmol) was suspended in diethyl ether with exclusion of oxygen. A solution of the benzofuran-3-ylacetic acid methyl ester just prepared (2.546 g, 13.4 mmol) in diethyl ether (15 ml) was then slowly added to the mixture and the mixture was stirred at room temperature for 30 min. The course of the reaction was monitored by TLC. For complete hydrolysis of the excess hydride, a mixture of water (2 ml) and diethyl ether (5 ml) was cautiously added dropwise to the mixture. The ethereal solution obtained was filtered over kieselguhr and the filter cake was rinsed with diethyl ether. After removal of the solvent, the desired alcohol was obtained in a yield of 1.93 g (89%) as a pale yellow oil and was employed for the further synthesis without further purification.
Quantity
1.025 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six
Name
Quantity
2 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].O=O.C[O:10][C:11](=O)[CH2:12][C:13]1[C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=2[O:15][CH:14]=1.[H-]>C(OCC)C.O>[O:15]1[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[C:13]([CH2:12][CH2:11][OH:10])=[CH:14]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
1.025 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CC1=COC2=C1C=CC=C2)=O
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Six
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then slowly added to the mixture
ADDITION
Type
ADDITION
Details
was cautiously added dropwise to the mixture
CUSTOM
Type
CUSTOM
Details
The ethereal solution obtained
FILTRATION
Type
FILTRATION
Details
was filtered over kieselguhr
WASH
Type
WASH
Details
the filter cake was rinsed with diethyl ether
CUSTOM
Type
CUSTOM
Details
After removal of the solvent

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O1C=C(C2=C1C=CC=C2)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.